molecular formula C7H3ClN4 B13636113 4-Azido-3-chlorobenzonitrile

4-Azido-3-chlorobenzonitrile

Cat. No.: B13636113
M. Wt: 178.58 g/mol
InChI Key: CBVPUOGSHYZZNP-UHFFFAOYSA-N
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Description

4-Azido-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3ClN4. This compound is characterized by the presence of an azido group (-N3) and a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 4-chloro-3-nitrobenzonitrile under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 4-Azido-3-chlorobenzonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Cycloaddition: Alkynes or alkenes in the presence of a catalyst such as copper(I) iodide (CuI).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution Products: Various substituted benzonitriles.

    Cycloaddition Products: Triazoles.

    Reduction Products: Aminobenzonitriles.

Scientific Research Applications

4-Azido-3-chlorobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules with azide-functionalized probes.

    Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Azido-3-chlorobenzonitrile involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The compound’s reactivity makes it a valuable tool in click chemistry, where it is used to create covalent bonds between molecules in a highly specific and efficient manner.

Comparison with Similar Compounds

    4-Chlorobenzonitrile: Lacks the azido group, making it less reactive in cycloaddition reactions.

    3-Azido-4-chlorobenzonitrile: An isomer with the azido and chlorine groups in different positions, leading to different reactivity and applications.

    4-Azidobenzonitrile: Lacks the chlorine substituent, affecting its chemical properties and reactivity.

Uniqueness: 4-Azido-3-chlorobenzonitrile is unique due to the presence of both the azido and chlorine groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

4-azido-3-chlorobenzonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H

InChI Key

CBVPUOGSHYZZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N=[N+]=[N-]

Origin of Product

United States

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